molecular formula C11H15N3O4 B8127444 tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate

tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate

Cat. No.: B8127444
M. Wt: 253.25 g/mol
InChI Key: PZFFLSWUBIVDJT-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a carbamate linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a nitropyridine derivative. One common method includes the use of tert-butyl carbamate and 5-nitropyridine-2-carboxaldehyde in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in studying biochemical pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in electron transfer reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(5-nitropyridin-2-yl)methyl]carbamate is unique due to its specific combination of a nitropyridine moiety and a carbamate linkage. This structure imparts distinct reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

tert-butyl N-[(5-nitropyridin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-6-8-4-5-9(7-12-8)14(16)17/h4-5,7H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFFLSWUBIVDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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